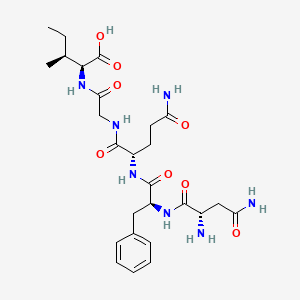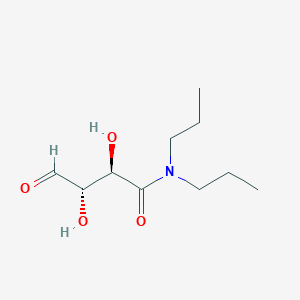
(2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide is an organic compound with a complex structure featuring multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide typically involves several steps, starting from simpler organic molecules. One common method involves the use of chiral catalysts to ensure the correct stereochemistry of the final product. The reaction conditions often include controlled temperatures and pH levels to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is designed to maximize efficiency and minimize waste, often incorporating recycling of solvents and reagents. The use of high-throughput screening methods can also aid in optimizing reaction conditions for industrial-scale production .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
(2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a substrate in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of (2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S)-2,3-dihydroxybutanamide: Lacks the dipropyl groups, making it less hydrophobic.
(2R,3S)-2,3-dihydroxy-4-oxo-N,N-dimethylbutanamide: Similar structure but with dimethyl groups instead of dipropyl, affecting its reactivity and solubility.
Uniqueness
(2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its dipropyl groups enhance its hydrophobicity, potentially improving its interaction with lipid membranes and hydrophobic pockets in proteins .
Propiedades
Número CAS |
919480-30-1 |
|---|---|
Fórmula molecular |
C10H19NO4 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
(2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide |
InChI |
InChI=1S/C10H19NO4/c1-3-5-11(6-4-2)10(15)9(14)8(13)7-12/h7-9,13-14H,3-6H2,1-2H3/t8-,9-/m1/s1 |
Clave InChI |
ZTENCUORSXTVCO-RKDXNWHRSA-N |
SMILES isomérico |
CCCN(CCC)C(=O)[C@@H]([C@@H](C=O)O)O |
SMILES canónico |
CCCN(CCC)C(=O)C(C(C=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


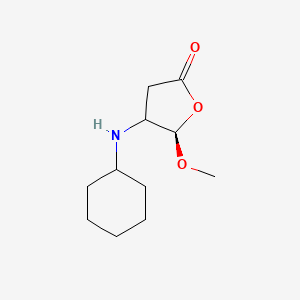
![N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide](/img/structure/B14200542.png)
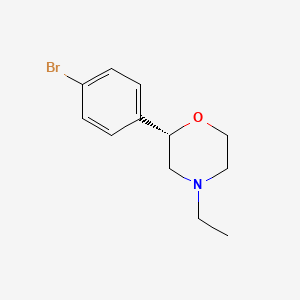
![(2S)-1-[(1S)-1-phenylethyl]azetidine-2-carbonitrile](/img/structure/B14200559.png)
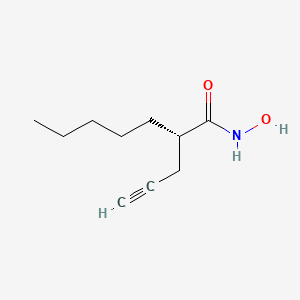
![N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(1-phenylethyl)benzene-1,4-diamine]](/img/structure/B14200572.png)
![3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole](/img/structure/B14200590.png)
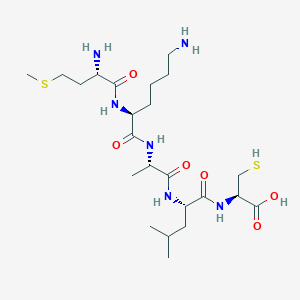
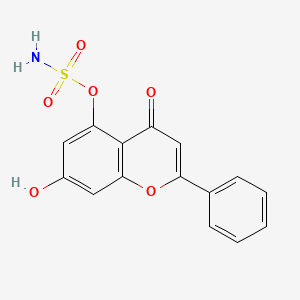

![Benzamide, N-[5-(2,4-cyclopentadien-1-ylidene)-1-oxohexyl]-](/img/structure/B14200609.png)
![1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine](/img/structure/B14200623.png)
![(2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14200629.png)
